molecular formula C24H27N3O4S B12473197 N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~2~-(2-phenylethyl)-N-(pyridin-3-ylmethyl)glycinamide

N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~2~-(2-phenylethyl)-N-(pyridin-3-ylmethyl)glycinamide

Cat. No.: B12473197
M. Wt: 453.6 g/mol
InChI Key: PRQFVACZDKZVFA-UHFFFAOYSA-N
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Description

N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~2~-(2-phenylethyl)-N-(pyridin-3-ylmethyl)glycinamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a sulfonyl group, a phenylethyl group, and a pyridinylmethyl group attached to a glycinamide backbone.

Preparation Methods

The synthesis of N2-[(2-methoxy-5-methylphenyl)sulfonyl]-N~2~-(2-phenylethyl)-N-(pyridin-3-ylmethyl)glycinamide involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes:

    Formation of the sulfonyl group: This step involves the reaction of 2-methoxy-5-methylphenyl with a sulfonating agent to introduce the sulfonyl group.

    Attachment of the phenylethyl group: The phenylethyl group is introduced through a nucleophilic substitution reaction.

    Incorporation of the pyridinylmethyl group: This step involves the reaction of pyridin-3-ylmethyl with the intermediate compound formed in the previous steps.

    Formation of the glycinamide backbone: The final step involves the formation of the glycinamide backbone through an amidation reaction.

Chemical Reactions Analysis

N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~2~-(2-phenylethyl)-N-(pyridin-3-ylmethyl)glycinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common reagents and conditions for these reactions include acidic or basic environments, specific solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a biochemical probe or as a precursor for biologically active compounds.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N2-[(2-methoxy-5-methylphenyl)sulfonyl]-N~2~-(2-phenylethyl)-N-(pyridin-3-ylmethyl)glycinamide is not well-documented. it is likely that the compound interacts with specific molecular targets, such as enzymes or receptors, through its unique structural features. The pathways involved in its mechanism of action would depend on the specific biological or chemical context in which it is used.

Comparison with Similar Compounds

N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~2~-(2-phenylethyl)-N-(pyridin-3-ylmethyl)glycinamide can be compared with other similar compounds, such as:

    N-(2-Methoxy-5-methylphenyl)acetamide: This compound shares the methoxy and methylphenyl groups but lacks the sulfonyl, phenylethyl, and pyridinylmethyl groups.

    N-(4-Methoxyphenyl)-2-methoxyacetamide: This compound has a similar methoxyphenyl structure but differs in the other substituents.

The uniqueness of N2-[(2-methoxy-5-methylphenyl)sulfonyl]-N~2~-(2-phenylethyl)-N-(pyridin-3-ylmethyl)glycinamide lies in its combination of functional groups, which may confer specific chemical and biological properties not found in the similar compounds.

Properties

Molecular Formula

C24H27N3O4S

Molecular Weight

453.6 g/mol

IUPAC Name

2-[(2-methoxy-5-methylphenyl)sulfonyl-(2-phenylethyl)amino]-N-(pyridin-3-ylmethyl)acetamide

InChI

InChI=1S/C24H27N3O4S/c1-19-10-11-22(31-2)23(15-19)32(29,30)27(14-12-20-7-4-3-5-8-20)18-24(28)26-17-21-9-6-13-25-16-21/h3-11,13,15-16H,12,14,17-18H2,1-2H3,(H,26,28)

InChI Key

PRQFVACZDKZVFA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)N(CCC2=CC=CC=C2)CC(=O)NCC3=CN=CC=C3

Origin of Product

United States

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